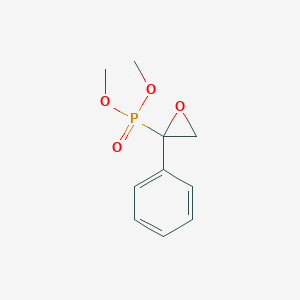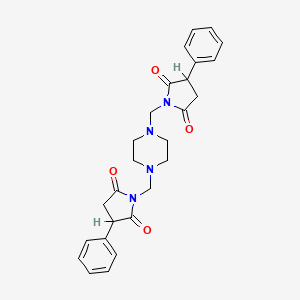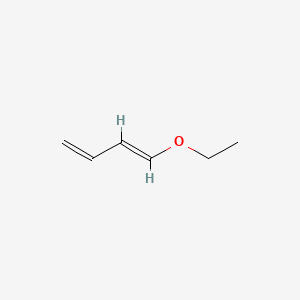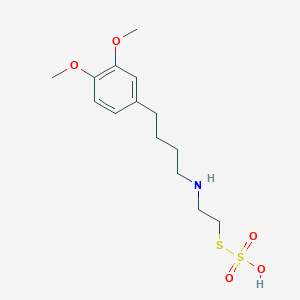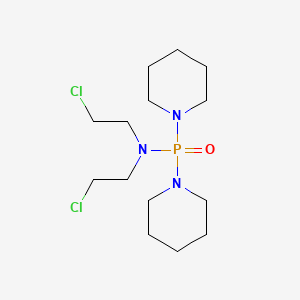
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) typically involves the reaction of N,N-bis(2-chloroethyl)amine with phosphinic acid derivatives. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions may result in the formation of various substituted amides .
Aplicaciones Científicas De Investigación
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparación Con Compuestos Similares
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy, this compound shares structural similarities but differs in its specific applications and reactivity.
Phosphinic acid derivatives: These compounds have similar functional groups but may vary in their reactivity and applications.
Propiedades
Número CAS |
18228-98-3 |
|---|---|
Fórmula molecular |
C14H28Cl2N3OP |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-di(piperidin-1-yl)phosphorylethanamine |
InChI |
InChI=1S/C14H28Cl2N3OP/c15-7-13-19(14-8-16)21(20,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H2 |
Clave InChI |
LWPIYUSDKFWHRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P(=O)(N2CCCCC2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



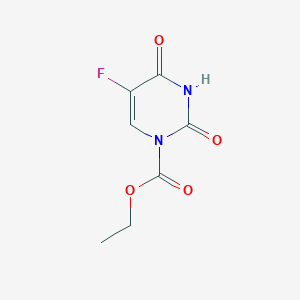
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
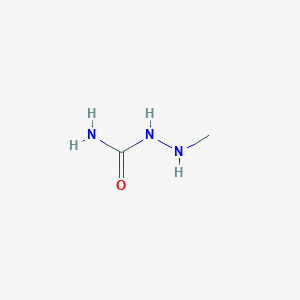
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
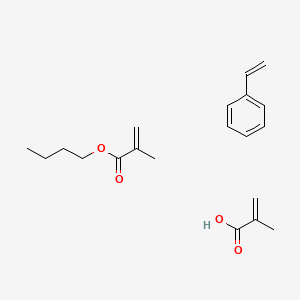
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)

